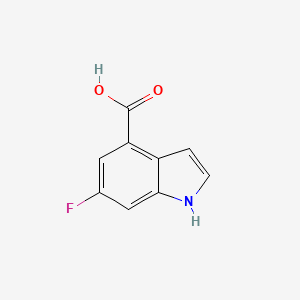

6-fluoro-1H-indole-4-carboxylic Acid

描述

Overview of Indole (B1671886) Derivatives in Scientific Inquiry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in medicinal chemistry due to its widespread presence in natural products and pharmaceuticals. mdpi.comresearchgate.netresearchgate.net First identified around 1869, the indole ring system's structural versatility allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Research has consistently demonstrated the therapeutic potential of indole derivatives across numerous disease areas. mdpi.comresearchgate.net They are investigated for their efficacy in controlling essential cellular processes, making them valuable in oncology for interrupting defective enzymatic activities. nih.gov Beyond cancer, indole-based compounds have shown significant antibacterial, antifungal, antiparasitic, and anti-inflammatory effects. mdpi.comnih.gov Their ability to interact with receptors and enzymes in the central nervous system has also made them key candidates for neurological therapies. nih.gov The structural significance of the indole core is further highlighted by its presence in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net

Table 1: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Examples of Biological Targets/Mechanisms |

|---|---|

| Oncology | Kinases, Topoisomerases, Histone Deacetylases, Tubulin Polymerization |

| Infectious Diseases | Broad antibacterial, antifungal, and antiparasitic effects |

| Inflammation | Modulation of NF-κB and COX-2 pathways |

| Neurological Disorders | Interactions with central nervous system receptors and enzymes |

| Cardiovascular Health | Lowering blood pressure and managing diabetes markers |

| Plant Growth | Regulation of root and fruit formation, immune system activation |

This table summarizes the diverse applications of the indole scaffold in scientific research, as established by numerous studies. mdpi.comnih.govfrontiersin.org

Significance of Fluorinated Indoles in Contemporary Research

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug design. nih.gov When applied to the indole scaffold, fluorination can profoundly alter the compound's physicochemical properties, often leading to enhanced therapeutic potential. nih.govresearchgate.net Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity for target proteins. nih.gov

The inclusion of fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life and bioavailability of a drug. nih.gov

Enhanced Binding Affinity: Fluorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with biological targets. nih.gov

Improved Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's ability to pass through cell membranes, which is crucial for reaching intracellular targets. nih.gov

These advantages have led to a surge in the development of synthetic methods for creating fluorinated indoles. researchgate.netnih.govrsc.org Research shows that approximately 20-25% of approved small-molecule pharmaceuticals contain fluorine, underscoring the importance of this element in medicinal chemistry. nih.govresearchgate.net

Research Trajectory of 6-Fluoro-1H-indole-4-carboxylic Acid as a Chemical Probe and Precursor

This compound (CAS No: 908600-71-5) is primarily utilized in research as a specialized building block, or precursor, for the synthesis of more complex, biologically active molecules. keyorganics.net Its research trajectory is closely linked to the development of targeted cancer therapies.

The most notable application of this compound is as a key intermediate in the synthesis of Rucaparib. sharingtechcn.com Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian cancer. The specific structure of this compound provides the necessary fluorinated indole core required for the final drug molecule.

While the acid itself is mainly a precursor, related fluorinated indole structures have been investigated for their potential as chemical probes. For instance, variants like methyl indole-4-carboxylate have been studied as fluorescent probes to investigate protein structure and dynamics due to their specific emission spectra and sensitivity to their local environment. fluoromart.com This highlights a broader utility for the fluorinated indole scaffold in creating tools for biochemical research. The primary role of this compound, however, remains firmly in its capacity as a synthetic intermediate. sharingtechcn.com

Table 2: Profile of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| CAS Number | 908600-71-5 |

| Primary Research Role | Synthetic Precursor / Building Block |

| Key Application | Intermediate in the synthesis of Rucaparib (PARP Inhibitor) |

This table provides key identifiers and the principal research application for the title compound. keyorganics.netsharingtechcn.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469571 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-71-5 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 1h Indole 4 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 6-Fluoro-1H-indole-4-carboxylic Acid

The construction of the this compound scaffold relies on established principles of heterocyclic chemistry, primarily involving the formation of the indole (B1671886) ring followed by or preceded by the introduction of the required functional groups at specific positions.

Strategies for Indole Ring Formation

The formation of the indole nucleus is a cornerstone of synthetic organic chemistry, with several named reactions being applicable to the synthesis of fluorinated indoles. The Fischer indole synthesis is one of the oldest and most versatile methods for creating the indole ring structure. byjus.comwikipedia.org

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of a 6-fluoroindole (B127801) derivative, the logical starting material would be (4-fluorophenyl)hydrazine. This would be condensed with a suitable carbonyl compound that can provide the remaining atoms for the pyrrole (B145914) ring and the eventual carboxylic acid group at the 4-position. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgyoutube.com

The choice of catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.orgalfa-chemistry.com

| Reaction | Starting Materials | Key Features | Catalysts |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Forms indole ring via nih.govnih.gov-sigmatropic rearrangement | Brønsted or Lewis Acids (H₂SO₄, PPA, ZnCl₂, BF₃) |

While the Fischer synthesis is powerful, other methods like the Reissert, Madelung, and Bischler-Möhlau syntheses also provide routes to the indole core, each with its own advantages depending on the available starting materials and desired substitution pattern.

Regioselective Functionalization Approaches

Achieving the specific 6-fluoro-4-carboxy substitution pattern requires precise control over the regiochemistry of the reactions. This is often accomplished through the functionalization of a pre-formed fluoroindole. researchgate.netepfl.ch

Directed Ortho-Metalation (DoM): This is a powerful strategy for introducing substituents at specific positions on an aromatic ring. In the context of a 6-fluoroindole, the fluorine atom itself is not a strong directing group for lithiation. Therefore, a common approach involves first protecting the indole nitrogen (e.g., with a bulky triisopropylsilyl (TIPS) group). This protection also enhances the acidity of the C7 proton. However, to achieve functionalization at the C4 position, a different strategy is needed.

One effective method involves starting with a pre-functionalized benzene (B151609) ring and building the indole structure onto it. Alternatively, modern organometallic methods can be used on the fluoroindole core. researchgate.netepfl.ch This can involve direct metalation using a strong base or a halogen-metal exchange. The regioselectivity can be controlled by the choice of base and the presence of other directing groups. researchgate.net For instance, after protecting the N-H and another reactive position like C2, metalation can be directed to other positions on the benzene ring, followed by quenching with an electrophile like carbon dioxide (CO₂) to install the carboxylic acid group. researchgate.netepfl.ch

Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications to produce a wide range of derivatives.

Esterification Reactions and Their Applications

The carboxylic acid group at the C4 position is a prime site for modification, with esterification being one of the most common and important derivatization reactions.

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com To produce the methyl ester of this compound, the acid would be treated with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.com The large excess of alcohol helps to drive the equilibrium toward the product side. masterorganicchemistry.com

The resulting ester, methyl 6-fluoro-1H-indole-4-carboxylate, is a key synthetic intermediate. fluoromart.com It is notably used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One prominent example is its use as a building block for the anti-ovarian cancer drug, rucaparib. Esters of indole-4-carboxylic acid have also been investigated as potential fluorescent probes for studying protein structure and dynamics. fluoromart.com

| Derivative | Reaction | Reagents | Applications |

| Methyl 6-fluoro-1H-indole-4-carboxylate | Fischer Esterification | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Intermediate for PARP inhibitors (e.g., rucaparib), research in anticancer agents. fluoromart.com |

| Other Esters | Fischer Esterification | Various Alcohols (R-OH), Acid Catalyst | Synthesis of diverse pharmaceutical intermediates. |

Oxidation and Reduction Pathways for Functional Group Interconversion

The functional groups on this compound can be interconverted using various oxidation and reduction reactions to access different derivatives.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (6-fluoro-1H-indol-4-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. leah4sci.com The resulting alcohol provides a new handle for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Oxidation/Reduction of the Indole Nucleus: The indole ring itself can undergo oxidation or reduction, although these reactions can be complex and may require careful control to avoid over-reaction or decomposition. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can reduce the pyrrole part of the indole ring to form an indoline. Conversely, oxidation of the indole ring is less common in synthetic derivatization as it can lead to ring-opening or polymerization, but specific reagents can effect controlled oxidation if desired.

| Transformation | Functional Group Change | Typical Reagents | Product Class |

| Reduction | -COOH → -CH₂OH | 1. LiAlH₄ 2. H₂O | Primary Alcohol |

| Reduction | Indole → Indoline | H₂, Pd/C | Saturated Heterocycle |

Electrophilic Substitution Reactions on the Indole Nucleus

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. researchgate.net The position of substitution is dictated by the electronic effects of the existing substituents.

The indole nucleus generally directs incoming electrophiles to the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). researchgate.net However, in this compound, the situation is more complex.

Fluorine (at C6): Halogens are deactivating via the inductive effect but are ortho-, para-directing due to resonance. It would direct incoming electrophiles to the C5 and C7 positions.

Carboxylic Acid (at C4): This group is strongly deactivating and a meta-director, which would direct incoming electrophiles to the C6 and C2 positions.

Indole Nitrogen: The powerful directing effect to C3 remains a primary consideration.

The outcome of an electrophilic substitution reaction (such as nitration, halogenation, or Friedel-Crafts acylation) would depend on the interplay of these competing electronic effects and the specific reaction conditions. masterorganicchemistry.com Given the strong activation of the C3 position by the indole nitrogen, substitution is most likely to occur there, unless that position is blocked. If C3 were blocked, the directing effects of the benzene ring substituents would become more prominent, likely leading to a mixture of products. researchgate.net

Green Chemistry and Biocatalytic Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for pharmaceuticals and fine chemicals. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of indole carboxylic acids and their derivatives, several green chemistry approaches are being explored. These include the use of water as a solvent, microwave-assisted synthesis, and the development of catalytic reactions that minimize waste and improve atom economy.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for developing greener and more sustainable synthetic processes. Enzymes operate under mild conditions of temperature and pH, often in aqueous environments, and exhibit high levels of chemo-, regio-, and stereoselectivity.

A particularly promising class of enzymes for the transformation of indole carboxylic acids are the Carboxylic Acid Reductases (CARs). These enzymes catalyze the ATP- and NADPH-dependent reduction of a wide range of carboxylic acids to their corresponding aldehydes. nih.govnih.gov This transformation is of significant interest as aldehydes are versatile intermediates in organic synthesis.

CARs are multi-domain enzymes that have shown activity on a variety of aromatic and heterocyclic carboxylic acids. nih.gov Studies on the substrate specificity of CARs have demonstrated their ability to reduce various substituted benzoic acids and other aromatic carboxylic acids. nih.gov While the specific activity of CARs on this compound has not been documented, research has shown that these enzymes can act on indole-based carboxylic acids. For instance, indole-5-carboxylic acid has been shown to be a substrate for some CARs. nih.gov

The general mechanism of CARs involves the initial activation of the carboxylic acid to an acyl-adenylate intermediate, followed by the reduction of this activated species to the corresponding aldehyde. nih.gov

The substrate scope of CARs is broad, though it can be influenced by the electronic properties of the substituents on the aromatic ring. Generally, electron-rich carboxylic acids tend to be better substrates. nih.gov The presence of a fluorine atom at the 6-position of the indole ring in the target molecule would likely influence its reactivity with CAR enzymes, and further research would be needed to determine the precise efficiency of this transformation.

The application of CARs in the synthesis and modification of indole carboxylic acids represents a significant step towards more environmentally benign and efficient chemical processes. The ability to selectively reduce a carboxylic acid to an aldehyde under mild, aqueous conditions is a key advantage of this biocatalytic approach.

Interactive Data Table: Substrate Specificity of a Carboxylic Acid Reductase (CAR) from Nocardia iowensis (niCAR) on various aromatic carboxylic acids.

| Substrate | Relative Activity (%) |

| Benzoic acid | 100 |

| 4-Methylbenzoic acid | 120 |

| 4-Methoxybenzoic acid | 150 |

| 4-Chlorobenzoic acid | 80 |

| Indole-5-carboxylic acid | 180 |

| Indole-2-carboxylic acid | <10 |

Data is illustrative and based on reported trends for niCAR. The activity is relative to benzoic acid (100%). nih.gov

Structure Activity Relationship Sar and Structural Biology Investigations

Influence of Substituents on Biological Activity

The biological profile of indole (B1671886) derivatives is highly dependent on the nature and position of substituents on the indole core. researchgate.net The indole scaffold is a versatile framework in drug development, as its derivatives can mimic peptide structures and bind reversibly to a variety of enzymes. researchgate.netchula.ac.th

The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties and biological activity. tandfonline.com As the most electronegative element, fluorine can modify the electron distribution, impacting pKa, dipole moment, and chemical stability. tandfonline.com This substitution is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov

The presence of a fluorine atom at the C-6 position of a quinolone core, a related heterocyclic structure, has been shown to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com This enhancement is attributed to both increased binding affinity and improved cell penetration due to higher lipophilicity. tandfonline.com Fluorine's high electronegativity can alter the molecule's dipole moment and pKa, which in turn affects electrostatic interactions with receptor sites and can enhance drug biodistribution and potency. nih.gov

Fluorine substitution can enhance binding affinity through direct interactions with the target protein or by influencing the polarity of adjacent functional groups involved in binding. tandfonline.com For instance, in aromatic interactions, highly fluorinated rings like pentafluorophenyl groups tend to adopt stacked, parallel orientations with significant π-π overlap, a different conformational preference compared to their non-fluorinated phenyl counterparts which often engage in edge-to-face contacts. rsc.org This demonstrates how fluorination can fundamentally alter non-covalent interactions that are critical for ligand-receptor recognition.

| Property Enhanced by Fluorination | Mechanism of Action | Reference |

| Metabolic Stability | Blocks sites prone to metabolic oxidation by enzymes like Cytochrome P450. nih.gov | nih.gov |

| Binding Affinity | Alters electrostatic interactions, dipole moments, and can participate in direct interactions with the receptor. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Membrane Permeation | Increases lipophilicity, which can improve passage through biological membranes. tandfonline.com | tandfonline.com |

| Acidity (pKa) | Inductive electron-withdrawing effects can increase the acidity of nearby functional groups. nih.gov | nih.gov |

The carboxylic acid group is a key functional moiety that significantly influences the pharmacological properties of indole derivatives. ontosight.ai As a weak organic acid, it can donate a proton, and its presence generally increases water solubility compared to the parent indole. ontosight.ai This group is often crucial for anchoring a ligand to its target receptor through strong ionic interactions or hydrogen bonds.

In the context of HIV-1 integrase inhibitors, for example, the carboxyl group on an indole-2-carboxylic acid scaffold was found to be essential for activity. mdpi.com It plays a critical role by chelating the two magnesium ions (Mg²⁺) within the enzyme's active site, a key interaction for potent inhibition. mdpi.com Similarly, for a series of D3 dopamine (B1211576) receptor ligands, the position of the carboxylic group on the indole ring was a determining factor for binding affinity at both D₂ and D₃ receptors. nih.gov The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor makes it a pivotal interaction point in many ligand-receptor complexes.

For instance, studies on various indole derivatives have revealed clear SAR trends:

Position 5: In a series of indole-2-carboxylic acid amides targeting the D₃ receptor, substitutions at the 5-position demonstrated a clear trend in binding affinities. The D₃ binding affinity followed the order: OH < OCH₃ < H, while the D₂ binding affinity showed a different trend: OCH₃ < H < OH. nih.gov This highlights how a single substitution can modulate both potency and selectivity.

Position 7: The presence of halogen derivatives (F, Cl, Br) at position 5 or 7 of the indole scaffold has been shown to affect the cytotoxicity of certain compounds. mdpi.com

Position 9 (N-substitution): In a class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, replacing a hydrogen with a methyl group at the indole nitrogen (position 9) led to a disubstituted derivative with a more than 6-fold increase in potency. acs.org

| Substitution Position | Substituent | Observed Effect | Target/Assay | Reference |

| Indole-5 | H vs. OH vs. OCH₃ | Modulated D₂/D₃ receptor binding affinity and selectivity. nih.gov | Dopamine Receptors | nih.gov |

| Indole-7 | Halogens (F, Cl, Br) | Influenced cytotoxicity. mdpi.com | Cytotoxicity Assays | mdpi.com |

| Indole-9 (N1) | CH₃ | Resulted in a >6-fold increase in potency. acs.org | CFTR Potentiator Assay | acs.org |

Ligand-Target Interaction Analysis

To understand the molecular basis of activity, detailed analyses of ligand-target interactions are performed using experimental and computational methods. These studies provide a three-dimensional view of how compounds like 6-fluoro-1H-indole-4-carboxylic acid engage with their biological targets.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.gov It provides direct visualization of the binding mode, orientation, and specific atomic interactions between a ligand and its target protein, which is invaluable for structure-based drug design. nih.gov

While a specific crystal structure for this compound complexed with an enzyme is not publicly available, crystallographic studies of related indole derivatives provide critical insights. For example, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid reveals that the non-hydrogen atoms are nearly coplanar. nih.gov In the solid state, molecules form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups, and these dimers are further linked by N—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov This inherent ability to form specific hydrogen bonds and engage in stacking interactions is likely translated to its binding within a protein active site. Crystallographic analysis of other indole derivatives bound to their targets has confirmed the role of the indole nucleus in forming hydrophobic and π-stacking interactions, and the carboxylate group in forming key hydrogen bonds or salt bridges. nih.gov

In conjunction with experimental methods, computational modeling serves as a vital tool for predicting and analyzing the binding modes of ligands. nih.gov Techniques like molecular docking can predict how a molecule like this compound fits into the active site of a target protein and what its key interactions are.

Molecular docking studies on indole-3-carboxylic acid derivatives designed as auxin receptor antagonists revealed that their binding to the TIR1 protein involved a combination of interactions. nih.gov These included tight π–π stacking between the indole ring and a phenylalanine residue (Phe82), hydrogen bonding involving the carboxylic acid, and additional hydrophobic interactions within the binding pocket. nih.gov

Such computational models help rationalize observed SAR data. For instance, modeling can explain why the addition of a fluorine atom enhances potency by showing a favorable interaction with a specific residue in the binding site, or how different substituents alter the ligand's conformation to achieve a better fit. researchgate.net This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted affinity and most favorable interaction profiles. chula.ac.th

Despite a comprehensive search for scientific literature, no specific studies detailing the molecular docking and molecular dynamics simulations of this compound were identified.

While computational studies, including molecular docking and dynamics simulations, are common for various indole derivatives in the context of drug discovery and materials science, it appears that this compound has not been the specific subject of such investigations in the available public literature.

Therefore, due to the lack of specific data for this compound, it is not possible to provide an article that adheres to the strict content inclusions and exclusions outlined in the instructions. Information on related compounds cannot be used as a substitute, as this would violate the core requirement of focusing solely on this compound.

Pharmacological and Biological Activity Profiling

Anti-Cancer Research Applications

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets implicated in cancer. The specific substitution pattern of 6-fluoro-1H-indole-4-carboxylic acid may confer unique properties relevant to oncology research.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and is a validated anti-cancer strategy. While direct studies on the PARP inhibitory activity of this compound are not extensively documented, the broader class of indole-based compounds has been investigated for this purpose. For instance, a series of novel azaindole derivatives have been synthesized and shown to exhibit inhibitory activity against PARP-1. The indole-4-carboxylic acid scaffold itself serves as a key reactant in the preparation of various biologically active molecules, including those with potential anti-cancer effects. The electronic properties conferred by the fluorine atom at the 6-position and the carboxylic acid at the 4-position could influence binding to the NAD+ pocket of the PARP enzyme, a critical interaction for inhibition. Further investigation is warranted to specifically characterize the PARP inhibitory potential of this compound and its derivatives.

Tryptophan metabolism is a critical pathway in both normal physiology and cancer. Two key enzymatic pathways are the serotonin (B10506) and the kynurenine (B1673888) pathways. Alterations in these pathways are implicated in tumor immune evasion.

Research into the closely related compound, 6-fluoro-DL-tryptophan, provides significant insights into how a 6-fluoroindole (B127801) moiety is processed enzymatically. Studies have shown that 6-fluoro-DL-tryptophan is a substrate for enzymes in the serotonin pathway, leading to the formation of metabolites such as 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin. This demonstrates that the fluorinated indole core can be recognized and processed by tryptophan-metabolizing enzymes.

Furthermore, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the first and rate-limiting step of the kynurenine pathway, is a key target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. The indole nucleus is a common feature in many known IDO1 inhibitors. Given that this compound is a tryptophan analog, it is plausible that it could act as an inhibitor of IDO1 or other enzymes in the tryptophan metabolic pathways, thereby modulating the immune response to cancer. The specific inhibitory profile of this compound against these enzymes remains an area for active investigation.

Antiviral Activity Investigations

The indole scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antiviral activities. The unique electronic and structural characteristics of this compound make it a candidate for investigation against various viral targets.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a prime target for antiviral drug development. Research has demonstrated that ester derivatives of indole-4-carboxylic acid are potent inhibitors of both SARS-CoV and SARS-CoV-2 3CLpro. nih.gov

In a notable study, a series of 5-chloropyridinyl indole carboxylate derivatives were synthesized and evaluated for their inhibitory activity. nih.gov The indole-4-carboxylate scaffold was identified as playing a key role in binding to the active site of the protease. nih.gov Of particular relevance is a derivative that incorporated a fluorine atom at the 6-position of the indole ring. While this specific compound showed a loss of enzyme inhibitory and antiviral activity compared to its non-fluorinated counterpart, the study provides a valuable structure-activity relationship (SAR) data point. nih.gov It highlights the sensitivity of the enzyme's active site to substitutions on the indole ring. The parent compound, a 4-chloropyridinyl ester of indole-4-carboxylic acid, exhibited a half-maximal inhibitory concentration (IC50) of 250 nM against SARS-CoV-2 3CLpro and a half-maximal effective concentration (EC50) of 2.8 µM in a cell-based antiviral assay. nih.gov

Table 1: Inhibitory Activity of an Indole-4-Carboxylic Acid Ester Derivative against SARS-CoV-2 3CLpro and in Antiviral Assay nih.gov

| Compound | Target | IC50 (nM) | Antiviral EC50 (µM) |

| 4-chloropyridinyl indole-4-carboxylate | SARS-CoV-2 3CLpro | 250 | 2.8 |

Note: The data presented is for a derivative of indole-4-carboxylic acid. The study also noted that a 6-fluoro substituted derivative showed reduced activity.

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibitors of the strand transfer step of this process (INSTIs) are a major class of antiretroviral drugs. The indole scaffold has been explored for the development of novel INSTIs.

Studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase strand transfer. nih.gov Although the carboxylic acid is at a different position, this finding underscores the potential of the indole carboxylic acid pharmacophore to chelate the essential magnesium ions in the enzyme's active site. nih.gov Further research into indole β-diketo acid derivatives has also shown promising inhibitory activity against HIV-1 integrase. These findings suggest that the indole nucleus can serve as a scaffold for designing inhibitors that target the active site of this crucial viral enzyme. While direct evidence for the activity of this compound is pending, its structural similarity to known indole-based inhibitors warrants its investigation as a potential HIV-1 integrase inhibitor.

The indole core is a versatile pharmacophore that has been incorporated into compounds with activity against a range of other viruses. For example, derivatives of the indole nucleus are found in drugs like Arbidol, which has a broad-spectrum antiviral activity against influenza A and B viruses, respiratory syncytial virus, and SARS-CoV. The mechanisms of action for indole-based antivirals are diverse and can include inhibition of viral entry, fusion, and replication. For instance, some indole derivatives have been shown to inhibit the hepatitis C virus (HCV) by targeting viral proteins such as the NS5B polymerase. The presence of the fluorine atom in this compound can enhance metabolic stability and binding affinity to protein targets, potentially broadening its antiviral profile. Further screening of this compound against a panel of different viruses could reveal novel therapeutic applications.

Anti-Inflammatory Potential

The indole nucleus is a foundational structure in many compounds exhibiting significant anti-inflammatory properties. researchgate.net Derivatives of indole-3-acetic acid have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing a higher percentage of edema inhibition than the standard drug, diclofenac (B195802) sodium. researchgate.net

Research into hybrids of ursolic acid and indole has demonstrated that the introduction of an indole ring can enhance anti-inflammatory potential. chemrxiv.org In studies using lipopolysaccharide (LPS)-stimulated macrophages, certain indole derivatives of ursolic acid significantly inhibited nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6. chemrxiv.orgchemrxiv.org These compounds were also found to reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response. chemrxiv.org Molecular docking studies suggest that these anti-inflammatory effects may be mediated through the NF-κB signaling pathway. chemrxiv.org While these findings pertain to broader classes of indole derivatives, they underscore the therapeutic potential inherent in the indole-carboxylic acid scaffold.

Antimicrobial and Antifungal Studies

Indole derivatives are a significant class of therapeutic agents in medicinal chemistry, possessing a wide spectrum of biological activities, including antimicrobial and antifungal effects. researchgate.nettsijournals.com

Antibacterial Spectrum and Efficacy

The indole framework is a key component of various compounds with demonstrated antibacterial properties. nih.gov Research has shown that derivatives sharing a core structure with methyl 6-fluoro-1H-indole-4-carboxylate possess significant antimicrobial capabilities, with potency comparable to standard drugs against certain bacteria. fluoromart.com

Furthermore, studies on related structures, such as 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, have revealed significant antibacterial activity. nih.govresearchgate.net One such derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for this compound were determined against several bacterial strains, as detailed in the table below.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.1 | nih.govresearchgate.net |

| Staphylococcus epidermidis | 3.1 | nih.govresearchgate.net |

| Micrococcus luteus | 3.1 | nih.govresearchgate.net |

| Bacillus cereus | 2.4 | nih.govresearchgate.net |

| Escherichia coli | 1.0 | nih.govresearchgate.net |

| Klebsiella pneumoniae | 1.0 | nih.govresearchgate.net |

Antifungal Properties and Mechanisms (e.g., 6-methoxy-1H-indole-2-carboxylic acid as a metabolite)

The antifungal potential of indole derivatives is an active area of investigation. tsijournals.comnih.gov Studies have found that these compounds can inhibit the formation of Candida albicans biofilm and the development of mycelia, indicating good antifungal activity. globethesis.com

A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite produced by the soil bacterium Bacillus toyonensis. nih.govnih.govbohrium.com This compound has demonstrated promising antifungal activity against clinically relevant fungi, including Candida albicans and Aspergillus niger. nih.govnih.govresearchgate.net Research has shown that MICA exhibits stability over a pH range of 6-7 and at temperatures up to 50°C while retaining its antifungal properties. nih.govbohrium.com The mechanism of action for some indole derivatives against C. albicans has been linked to the inhibition of the Ras-cAMP-PKA signaling pathway, which affects hyphal growth and biofilm formation. nih.govglobethesis.com

The table below summarizes the minimum inhibitory concentration (MIC) values for several indole-2-carboxylic acid derivatives against Candida albicans.

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 1 (Ester derivative) | Candida albicans | 32 | fabad.org.tr |

| Compound 2 (Amide derivative) | Candida albicans | 8 | fabad.org.trresearchgate.net |

| Compound 3 (Amide derivative) | Candida albicans | 64 | fabad.org.tr |

| Compound 5 (Amide derivative) | Candida albicans | 64 | fabad.org.tr |

| Compound 6 (Amide derivative) | Candida albicans | 32 | fabad.org.tr |

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of receptors that play a prominent role in cell signaling and are the targets of a large percentage of available drugs. acs.org The indole scaffold has been identified as a key structure for ligands that modulate the activity of various GPCRs.

Agonistic Activity at Orphan Receptors (e.g., GPR17)

The orphan receptor GPR17, which is implicated in inflammatory diseases and neuroregenerative processes, has emerged as a novel drug target. nih.govresearchgate.net Research has identified 3-(2-carboxyethyl)-indole-2-carboxylic acid derivatives as potent agonists of GPR17. nih.govacs.org The parent compound for this series, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was identified as a moderately potent GPR17 agonist. acs.orgnih.govnih.gov

Subsequent structure-activity relationship (SAR) studies revealed that substitutions at the 4- and 6-positions of the indole ring are critical for potency. acs.orgresearchgate.netnih.gov Small substituents are tolerated at the 4-position, while the 6-position can accommodate larger, more lipophilic groups. nih.govresearchgate.net This is particularly relevant to this compound, as compounds with a fluoro group at the 4-position have demonstrated high potency. For instance, 3-(2-carboxyethyl)-4-fluoro-6-bromo-1H-indole-2-carboxylic acid and 3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid are among the most potent GPR17 agonists identified. nih.govacs.org

The table below highlights the potency (EC₅₀) of several indole-2-carboxylic acid derivatives as GPR17 agonists.

| Compound Name | Substituents | EC₅₀ (nM) | Reference |

|---|---|---|---|

| PSB-18422 | 4-fluoro, 6-bromo | 27.9 | nih.govacs.org |

| PSB-18484 | 4-fluoro, 6-iodo | 32.1 | nih.govacs.org |

| PSB-16282 | 4-fluoro, 6-(5-methylhexyloxy) | 12 | nih.gov |

| PSB-1767 | 4-chloro, 6-hexyloxy | 67.0 | nih.govacs.org |

| PSB-1737 | 6-phenoxy | 270 | nih.govacs.org |

| PSB-17183 | 6-hexyloxy | 115 | nih.gov |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are therapies designed to correct the function of the faulty CFTR protein in cystic fibrosis. cff.orgcff.org The broad class of indole derivatives has been investigated for potential as CFTR modulators. google.comgoogle.com These compounds are explored for their utility in treating diseases mediated by ATP-Binding Cassette (ABC) transporters, including CFTR. google.com

While patents describe a wide range of indole derivatives as potential CFTR modulators, specific research detailing the activity of this compound as a direct CFTR potentiator is limited in the current scientific literature. Another indole derivative, 3-indolealdehyde (3-IAld), has been studied in a cystic fibrosis context, where it was found to reduce fungal growth and inflammation in the lungs of mice, suggesting a complementary therapeutic role rather than direct CFTR potentiation. nih.gov The development of correctors and potentiators is a key strategy in treating cystic fibrosis, but further research is required to establish a direct role for this compound in this capacity. nih.gov

Other Biological Activities (e.g., Anticholinesterase, Anticoccidial)

Extensive searches of scientific literature and research databases did not yield any specific studies on the anticholinesterase or anticoccidial activities of this compound. Consequently, there is no available data to report on its potential efficacy as a cholinesterase inhibitor for conditions such as Alzheimer's disease, nor as an agent against coccidial parasites in veterinary or human medicine.

The following data tables are presented to reflect the absence of research findings in these areas.

Anticholinesterase Activity Data

| Enzyme | IC50 (µM) | Source |

| Acetylcholinesterase (AChE) | No data available | N/A |

| Butyrylcholinesterase (BChE) | No data available | N/A |

Anticoccidial Activity Data

| Eimeria Species | Efficacy | Source |

| Eimeria tenella | No data available | N/A |

| Eimeria acervulina | No data available | N/A |

| Eimeria maxima | No data available | N/A |

Future research may explore the pharmacological profile of this compound and its derivatives to determine if they possess any significant activity in these or other biological domains.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural Elucidationeurjchem.com

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For 6-fluoro-1H-indole-4-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing carboxylic acid group and the fluorine atom. Protons on carbons adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid in ¹³C NMR is characteristically found in the 160-180 ppm range. libretexts.org This signal is less deshielded than the carbonyl carbon of an aldehyde or ketone. libretexts.org The other carbons in the indole ring will have distinct chemical shifts, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Reported NMR Data for this compound:

| Analysis Type | Solvent | Reported Chemical Shifts (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 11.45 (s, 1H), 8.05 (s, 1H), 7.65 (dd, J=8.8, 4.8 Hz, 1H), 7.25 (s, 1H), 7.00 (dd, J=8.8, 2.4 Hz, 1H) |

| ¹³C NMR | DMSO-d₆ | 169.5, 159.2 (d, J=235 Hz), 137.4, 125.8 (d, J=10 Hz), 124.6, 122.3 (d, J=5 Hz), 118.9, 108.9 (d, J=25 Hz), 98.6 (d, J=4 Hz) |

Data sourced from publicly available spectral databases. chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

In a typical mass spectrum, the molecular ion peak (M+) would be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the indole ring itself can also provide structural confirmation. mdpi.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of such compounds. mdpi.com

Chromatographic Techniques for Purity and Compound Analysiscnrs.fr

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed.

A standard HPLC setup for this type of analysis would involve:

Column: A C18 stationary phase is commonly used for separating polar and non-polar compounds.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile) and water is often used. sielc.com An acid, such as formic acid or phosphoric acid, is typically added to the mobile phase to ensure the carboxylic acid remains in its protonated form, leading to better peak shape and retention. sielc.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used, monitoring at wavelengths where the indole chromophore absorbs, typically around 210-280 nm. cnrs.fr For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

X-ray Diffraction Analysis for Solid-State Structural Insightsmdpi.com

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive proof of structure and insights into intermolecular interactions like hydrogen bonding.

Crystallographic Data for the Isomer 6-fluoro-1H-indole-3-carboxylic acid: nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₆FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (°) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Z | 4 |

Future Directions and Research Opportunities

Development of Novel 6-Fluoro-1H-indole-4-carboxylic Acid Analogues for Enhanced Bioactivity

The development of new analogues of this compound is a key area for future research, with the goal of enhancing their biological activity. Structure-activity relationship (SAR) studies on related indole (B1671886) compounds have shown that modifications to the indole core and its substituents can significantly impact potency and efficacy.

Future efforts in this area will likely focus on:

Systematic modification of the indole ring: Introducing various substituents at different positions of the indole nucleus to explore their effects on bioactivity.

Derivatization of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other bioisosteres to potentially improve pharmacokinetic properties. nih.govresearchgate.net

Conjugation with other bioactive molecules: Linking the this compound scaffold to other pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com

The following table summarizes key modification strategies and their potential outcomes based on research on related indole compounds.

| Modification Site | Type of Modification | Potential Enhancement of Bioactivity |

| Indole Ring (e.g., C2, C3, C5, C7 positions) | Introduction of halogens, alkyl groups, or other functional groups | Increased potency and selectivity for specific biological targets. nih.gov |

| Carboxylic Acid (C4 position) | Conversion to esters or amides | Improved membrane permeability and altered binding interactions. acs.org |

| Indole Nitrogen (N1 position) | Alkylation or arylation | Modification of electronic properties and steric hindrance, influencing target binding. |

Exploration of New Biological Targets and Therapeutic Areas for Indole Carboxylic Acids

Indole carboxylic acid derivatives have already shown promise in a variety of therapeutic areas, including as antimicrobial and antiviral agents. nih.govresearchgate.netnih.govmdpi.com Future research will likely expand the scope of investigation to identify new biological targets and explore novel therapeutic applications for compounds derived from this compound.

One promising avenue is the development of inhibitors for viral enzymes. For example, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govresearchgate.netmdpi.com The indole nucleus in these compounds plays a crucial role in chelating with metal ions in the active site of the enzyme. nih.govresearchgate.net This suggests that this compound and its analogues could be explored as potential inhibitors of other metalloenzymes involved in various diseases.

Another area of interest is the development of novel antibacterial agents. A recently discovered carboxylic acid containing an indole moiety, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov This highlights the potential of indole carboxylic acids in combating antibiotic resistance.

Future research directions may include:

Screening this compound and its derivatives against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Investigating the potential of these compounds in therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Elucidating the mechanism of action of bioactive analogues to better understand their therapeutic potential.

Advanced Computational Approaches in Drug Design and Optimization

Advanced computational methods are becoming indispensable tools in modern drug discovery and are expected to play a significant role in the future development of this compound derivatives. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding of these compounds to their biological targets, thereby guiding the design of more potent and selective inhibitors.

Molecular docking studies have been successfully used to predict the binding mode of indole-containing compounds to their target proteins. For instance, the binding of 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid to the pantothenate synthetase protein of MRSA was confirmed using the CDOCKER algorithm. mdpi.comnih.gov Such in silico approaches can help in prioritizing compounds for synthesis and biological evaluation, thus saving time and resources.

Molecular dynamics simulations can further be used to study the stability of the compound-protein complex and to understand the dynamic nature of their interactions. mdpi.comnih.gov This information can be crucial for optimizing the lead compounds to achieve better efficacy.

Future applications of computational approaches in this field include:

Virtual screening: Screening large libraries of virtual compounds based on the this compound scaffold to identify potential hits for specific targets.

De novo design: Designing novel molecules with desired properties from scratch using computational algorithms.

ADMET prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues to identify candidates with favorable drug-like properties. nih.gov

Optimization of Synthetic Pathways for Scalable Production and Industrial Applications

For any promising therapeutic candidate to reach the clinic, the development of an efficient, scalable, and cost-effective synthetic process is essential. Future research on this compound will need to address the optimization of its synthesis for large-scale production.

Current synthetic methods for indole carboxylic acids often involve multiple steps and may use expensive reagents or harsh reaction conditions. nih.govmdpi.com For industrial applications, it is crucial to develop synthetic routes that are not only high-yielding but also environmentally friendly and economically viable.

Key areas for optimization include:

Development of novel synthetic methodologies: Exploring new catalytic systems or one-pot reactions to streamline the synthesis and reduce the number of steps.

Process intensification: Utilizing technologies such as flow chemistry to improve reaction efficiency, safety, and scalability.

Green chemistry approaches: Employing greener solvents, reducing waste generation, and using renewable starting materials to make the synthesis more sustainable.

By focusing on these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 6-fluoro-1H-indole-4-carboxylic acid?

The compound is typically synthesized via reductive cyclization or keto ester condensation. For example, methyl 6-fluoro-1H-indole-4-carboxylate (CAS 1082040-43-4) serves as a key intermediate, which can undergo hydrolysis to yield the carboxylic acid derivative. Reaction optimization often involves controlling temperature, solvent polarity, and catalytic conditions to minimize side products .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine incorporation. Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and indole NH stretches. Cross-referencing with PubChem data (e.g., InChI keys, SMILES) ensures consistency .

Q. What safety protocols are essential for handling fluorinated indole derivatives in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, is mandatory to avoid dermal or respiratory exposure. Work should be conducted in a fume hood, and waste must be segregated for specialized disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of fluorinated indole derivatives?

Discrepancies often arise from impurities or polymorphic forms. High-performance liquid chromatography (HPLC, ≥95% purity) and differential scanning calorimetry (DSC) can verify homogeneity and thermal behavior. Empirical validation under controlled conditions (e.g., solvent recrystallization) is recommended when literature data are inconsistent .

Q. What strategies optimize the reaction yield of this compound during reductive cyclization?

Catalyst selection (e.g., palladium on carbon vs. Raney nickel) and solvent systems (e.g., ethanol/water mixtures) significantly impact yield. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reducing agents (e.g., hydrazine) can mitigate incomplete cyclization .

Q. How is X-ray crystallography with SHELX software utilized to determine the crystal structure of fluorinated indole derivatives?

SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to resolve atomic coordinates and fluorine positioning. High-resolution data (≤1.0 Å) are preferred to reduce noise, and twinning analysis may be required for crystals with low symmetry. Validation tools like R-factors and electron density maps ensure structural accuracy .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Antimicrobial activity can be assessed via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains. For enzyme inhibition studies (e.g., kinase or protease targets), fluorescence-based or colorimetric assays (e.g., ATPase activity) are effective. Dose-response curves and IC₅₀ calculations should account for fluorophore interference .

Q. How do electronic effects of fluorine substitution influence the stability of indole-carboxylic acids in aqueous media?

Fluorine’s electronegativity enhances electron-withdrawing effects, increasing the acidity of the carboxylic group (pKa ~2–3). Stability studies under varying pH (1–13) and temperature (25–60°C) using UV-Vis spectroscopy or HPLC can quantify degradation kinetics. Hydrolytic resistance correlates with fluorine’s ortho/para positioning .

Methodological Considerations

Q. What HPLC conditions are optimal for purity analysis of this compound?

A reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) in gradient mode (5–95% acetonitrile over 20 minutes) provides sharp peaks. Detection at 254 nm is standard, but wavelength selection should align with the compound’s UV absorbance maxima .

Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated indole derivatives?

Systematic substitution at positions 4 (carboxylic acid), 6 (fluorine), and other indole sites (e.g., N1) using parallel synthesis enables SAR mapping. Computational tools (e.g., DFT for electronic effects) and in silico docking predict binding affinities, which are validated via competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。